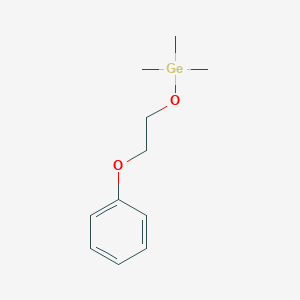
Germane, trimethyl(2-phenoxyethoxy)-
Description
Germane, trimethyl(2-phenoxyethoxy)- is an organogermanium compound characterized by a central germanium atom bonded to three methyl groups and a 2-phenoxyethoxy substituent. Organogermanes like this are explored for applications in catalysis, polymer chemistry, and materials science due to germanium’s intermediate electronegativity and Lewis acid behavior .
Propriétés
Numéro CAS |
16654-61-8 |
|---|---|
Formule moléculaire |
C11H18GeO2 |
Poids moléculaire |
254.9 g/mol |
Nom IUPAC |
trimethyl(2-phenoxyethoxy)germane |
InChI |
InChI=1S/C11H18GeO2/c1-12(2,3)14-10-9-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
MYNPOAXBEGNDHF-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(C)OCCOC1=CC=CC=C1 |
SMILES canonique |
C[Ge](C)(C)OCCOC1=CC=CC=C1 |
Synonymes |
(2-Phenoxyethoxy)trimethylgermane |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Trimethyl Ethynyl Germane
Structural Differences: Replaces the 2-phenoxyethoxy group with an ethynyl (-C≡CH) substituent. Key Properties:
- Torsional Barriers : Trimethyl ethynyl germane exhibits a torsional barrier of 1.2 kcal/mol for internal rotation, as determined by microwave spectroscopy .

- Moment of Inertia: Reported molecular constants suggest a more linear geometry compared to the bulkier phenoxyethoxy-substituted germane . Applications: Ethynyl-substituted germanes are used in semiconductor precursors, where linearity and conjugation properties are advantageous.
Tetraethoxygermane (CAS 14165-55-0)
Structural Differences: Features four ethoxy (-OCH₂CH₃) groups instead of methyl and phenoxyethoxy substituents. Key Properties:
- Reactivity : Ethoxy groups increase susceptibility to hydrolysis, making tetraethoxygermane a precursor for sol-gel processes and germanium oxide coatings .
- Volatility: Smaller substituents enhance volatility compared to the bulky phenoxyethoxy analog. Applications: Widely used in materials science for thin-film deposition and ceramic synthesis .
Tris(trifluoromethyl)germane (CAS 66348-14-9)
Structural Differences: Substitutes methyl and phenoxyethoxy groups with three electron-withdrawing trifluoromethyl (-CF₃) groups. Key Properties:
(3-Methoxyphenyl)trimethylgermane (CAS 31608-56-7)
Structural Differences: Replaces phenoxyethoxy with a methoxyphenyl (-C₆H₄-OCH₃) group. Key Properties:
- Electronic Effects: The methoxy group donates electrons via resonance, contrasting with the mixed electronic effects of phenoxyethoxy (ether oxygen vs. phenyl ring) .
- Solubility: Aromatic substituents improve solubility in non-polar solvents compared to the ethoxy chain in phenoxyethoxy.
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Substituent Effects on Reactivity
Research Findings and Insights
- Catalytic Potential: The phenoxyethoxy group’s bulk may stabilize transition states in Lewis acid catalysis, contrasting with tetraethoxygermane’s rapid hydrolysis .
- Electronic Tuning : Trifluoromethyl groups in tris(trifluoromethyl)germane enhance thermal stability, whereas methoxyphenyl groups in analog compounds improve aromatic solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



